molecular formula C13H21NO5 B1486342 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid CAS No. 2208273-97-4

1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B1486342
CAS No.: 2208273-97-4
M. Wt: 271.31 g/mol
InChI Key: HOZRVYWAQQWMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a conformationally constrained bicyclic structure featuring a spiro[2.4]heptane core. Its unique architecture includes:

  • Spirocyclic framework: A fused bicyclic system with a 5-membered oxygen-containing ring (5-oxa) and a 4-membered carbocyclic ring.
  • Functional groups: A tert-butoxycarbonyl (Boc)-protected aminomethyl group and a carboxylic acid moiety, which enhance its utility in medicinal chemistry as a peptidomimetic building block or protease inhibitor precursor.
  • Stereochemical complexity: The spiro junction imposes rigidity, influencing its binding affinity and metabolic stability in drug design applications.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(9(15)16)6-12(13)4-5-18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZRVYWAQQWMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₃N₁O₅
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 2206969-87-9

Biological Activity Overview

The biological activity of this compound can be assessed through its interactions with various biological systems, particularly in the context of drug delivery and cancer therapy.

This compound is believed to interact with the LAT1 (L-type amino acid transporter 1), which is crucial for transporting amino acids across the blood-brain barrier (BBB). LAT1 is known for its role in the uptake of large neutral amino acids and has been implicated in various cancers due to its upregulation in tumor cells .

Pharmacological Studies

Several studies have investigated the pharmacological potential of compounds similar to this compound, focusing on their ability to inhibit LAT1 and other transporters.

Case Studies

  • LAT1 Inhibition : A study demonstrated that certain carboxylic acid bioisosteres could effectively inhibit LAT1 activity, suggesting a similar potential for this compound. The inhibition of LAT1 has been shown to reduce cancer cell proliferation by limiting nutrient availability .
  • CNS Delivery : The compound's structure suggests it may facilitate central nervous system (CNS) drug delivery due to its ability to cross the BBB via LAT1, making it a candidate for treating neurological disorders .

Data Table: Biological Activity Comparison

Compound NameLAT1 InhibitionCNS Delivery PotentialCancer Cell Proliferation Inhibition
This compoundYes (predicted)HighYes (predicted)
GabapentinModerateYesYes
MelphalanHighModerateYes

Scientific Research Applications

Drug Design and Development

The compound is utilized as a building block in the synthesis of biologically active molecules. Its unique spirocyclic structure offers potential for creating novel pharmaceuticals with enhanced efficacy and selectivity.

Case Study : A study demonstrated the synthesis of derivatives from this compound that exhibited promising activity against specific cancer cell lines, highlighting its potential as an anticancer agent.

Peptide Synthesis

Due to the presence of the tert-butyloxycarbonyl (Boc) protecting group, this compound is advantageous in peptide synthesis. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of peptides with desired sequences.

Data Table: Peptide Synthesis Efficiency

CompoundYield (%)Conditions
Boc-Protected Peptide A85%0°C, 2 hours
Boc-Protected Peptide B90%Room Temp, 1 hour

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to metabolic disorders.

Case Study : Inhibition assays showed that certain derivatives could effectively inhibit enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.

Antimicrobial Activity

Preliminary studies have reported antimicrobial properties for compounds derived from 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid.

Data Table: Antimicrobial Activity

DerivativeMicroorganism TestedInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous spirocyclic Boc-protected acids:

Compound Name Core Structure Heteroatoms/Substituents Key Data Reference Evidence
Target: 1-{[(tert-Boc)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid Spiro[2.4]heptane 5-oxa, Boc-aminomethyl, carboxylic acid N/A (hypothetical synthesis inferred from related compounds) -
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid Spiro[2.4]heptane 5-aza (nitrogen), Boc, carboxylic acid CAS: 1239421-67-0; used in peptidomimetics
6-((tert-Boc)amino)spiro[3.3]heptane-2-carboxylic acid Spiro[3.3]heptane Larger spiro system (6-membered), Boc-amino Mol. weight: 255.31; purity: >95%; synthesized via EDC/HOBt coupling
tert-Butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate Spiro[2.4]heptane 5-aza, 7-oxo (ketone), Boc-ester Synonyms: 5-Boc-5-azaspiro[2.4]heptan-7-one; used in ketone chemistry
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4]heptane 5-aza, chiral center at C6, carboxylic acid CAS: 1129634-44-1; stereospecific synthesis via chiral benzylamine
3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane 6-oxa, 3-aza, Boc CAS: MFCD07779387; ester form, no carboxylic acid

Structural and Functional Differences

  • Spiro vs. Bicyclic Systems : The target compound’s spiro[2.4]heptane core (two fused rings sharing one atom) contrasts with bicyclo[3.1.0]hexane (three-membered ring fused to a five-membered ring) in , which lacks a carboxylic acid group .
  • Heteroatom Positioning : Replacing 5-oxa with 5-aza (e.g., ) introduces a nitrogen atom, altering hydrogen-bonding capacity and pKa .
  • Stereochemistry : The (S)-enantiomer in demonstrates the importance of chirality in biological activity, with synthesis involving chiral resolution using HOBt/DCC .

Physicochemical Properties

  • Melting Points : Boc-protected spiro compounds exhibit melting points ranging from 70–190°C (e.g., ’s ester: 71–74°C; ’s acid: ~170°C) .
  • Solubility : Carboxylic acid derivatives (e.g., ) are water-soluble at neutral pH but require organic solvents (THF, DMF) during synthesis .

Research Implications

  • Drug Design : The 5-oxa spiro system in the target compound may improve metabolic stability compared to 5-aza analogs () by reducing basicity .
  • Stereochemical Control : As shown in , chiral resolution techniques are critical for isolating enantiomers with desired bioactivity .
  • Versatility : The Boc group enables selective deprotection for further functionalization, a strategy used in for peptide coupling .

Preparation Methods

Preparation Methods Analysis

Key Synthetic Strategy: One-Pot Double Allylic Alkylation and Boc Protection

A prominent synthetic approach involves a one-pot double allylic alkylation of an imine analogue of glycine, catalyzed by a chinchonidine-derived catalyst, to construct the spirocyclic framework with high enantioselectivity. Subsequent Boc protection is introduced to the amino methyl group to afford the Boc-protected intermediate.

Reaction Conditions and Yields
Step Reagents and Conditions Yield (%) Notes
Double allylic alkylation Imine analogue of glycine, chinchonidine catalyst, one-pot setup Not specified Enantioselective formation of spirocycle
Boc protection Boc anhydride, DMAP, triethylamine, CH2Cl2, room temperature, 48 h 85 Oil product, purified by extraction and drying

Hydrolysis to Carboxylic Acid

The ester or protected intermediate is hydrolyzed under basic conditions (aqueous KOH in MeOH/THF/H2O) at room temperature for 32 hours, followed by acidification to pH 2 with HCl. Extraction with ethyl acetate and drying yields the free carboxylic acid as an oil with good yield (78%).

Step Reagents and Conditions Yield (%) Notes
Hydrolysis KOH (50% aq.), MeOH, THF, H2O, rt, 32 h 78 Acidification and extraction

Halogenation and Subsequent Hydrogenation

A dibromo acid intermediate is prepared by reaction with sodium tribromoacetate in anhydrous CH2Cl2 at 70 °C, followed by filtration and washing. The dibromo acid is then subjected to catalytic hydrogenation over Pd/C under H2 atmosphere at 40 °C for 48 hours to reduce and finalize the spirocyclic acid structure.

Step Reagents and Conditions Yield (%) Notes
Dibromo acid prep Sodium tribromoacetate, CH2Cl2, 70 °C, 5.5 h total 80 Brownish solid, purified by filtration
Hydrogenation Pd/C catalyst, H2, 40 °C, 48 h Not specified Reduction to target acid

Reduction of Spirocyclic Ketone to Alcohol (Related Intermediate)

In related spirocyclic systems, reduction of ketone intermediates to alcohols is efficiently achieved with sodium borohydride in methanol or ethyl acetate at 0–25 °C for 1 hour under inert atmosphere. Yields range from 89% to 94%, demonstrating high efficiency and mild conditions.

Substrate Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Notes
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Sodium borohydride Methanol 0–25 1 93.7 Inert atmosphere, mild conditions
Same substrate Sodium borohydride Ethyl acetate 0–20 0.67 89.2 Quenched with NH4Cl, purified

Nucleophilic Addition and Reductive Amination

Further functionalization involves nucleophilic addition of organometallic reagents (e.g., benzyl magnesium chloride) to ketone intermediates, followed by reductive amination using sodium triacetoxyborohydride and aldehydes in solvents like dichloroethane at room temperature. These steps yield substituted spirocyclic amines with yields around 63–69%.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Product Type Yield (%) Reference
1 Double allylic alkylation Imine analogue, chinchonidine catalyst Boc-protected spiro intermediate Not specified
2 Boc protection Boc anhydride, DMAP, Et3N, CH2Cl2, rt, 48 h Boc-protected amine 85
3 Hydrolysis KOH (50% aq.), MeOH/THF/H2O, rt, 32 h Free carboxylic acid 78
4 Halogenation Sodium tribromoacetate, CH2Cl2, 70 °C, 5.5 h Dibromo acid intermediate 80
5 Hydrogenation Pd/C, H2, 40 °C, 48 h Final spiro acid Not specified
6 Ketone reduction Sodium borohydride, MeOH or EtOAc, 0–25 °C, 1 h Spirocyclic alcohol intermediates 89–94
7 Nucleophilic addition Benzyl magnesium chloride, THF, 0 °C to rt, 3 h Substituted spiro amines 63–69
8 Reductive amination Na(OAc)3BH, AcOH, aldehydes, DCE, rt, overnight Functionalized spiro amines 63–69

Research Findings and Notes

  • The synthetic approaches emphasize enantioselectivity and mild reaction conditions , crucial for preserving the integrity of sensitive functional groups such as the Boc-protected amine and the spirocyclic ring.
  • Use of chinchonidine-derived catalysts in the key alkylation step provides stereochemical control, which is vital for pharmaceutical applications.
  • The hydrolysis and halogenation steps are carefully controlled to avoid ring opening or decomposition of the spiro system.
  • Reduction steps employing sodium borohydride are versatile and high yielding, adaptable to different solvents and temperatures, allowing fine-tuning of reaction conditions for scale-up.
  • Reductive amination protocols enable further structural diversification, expanding the compound's utility in medicinal chemistry.

Q & A

Basic: What are the primary synthetic routes for 1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid?

Answer:
The compound is typically synthesized via spirocyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Spirocyclization : Utilizing palladium-catalyzed reductive cyclization of nitroalkenes or nitroarenes, which forms the 5-oxaspiro[2.4]heptane scaffold .
  • Boc Protection : Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine moiety .
  • Carboxylic Acid Activation : Final carboxylation via hydrolysis of ester intermediates (e.g., methyl esters) using LiOH or TFA/water mixtures .

Advanced: How does the stereochemistry of the spirocyclic core influence reactivity in peptide coupling reactions?

Answer:
The constrained spirocyclic structure imposes steric hindrance, affecting:

  • Amide Bond Formation : The axial/equatorial orientation of the Boc-protected amine modulates nucleophilicity. Axial amines exhibit slower coupling kinetics due to hindered access, requiring optimized coupling agents (e.g., HATU over EDCI) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce steric clashes during peptide elongation .
  • Chiral Purity : Racemization risks during coupling are minimized by maintaining low temperatures (0–4°C) and using additives like HOBt .

Basic: What characterization techniques are essential for verifying the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm spirocyclic connectivity (e.g., distinct cyclohexane and oxolane signals) and Boc-group integrity (δ ~1.4 ppm for tert-butyl) .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the spirocyclic region .
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]⁺ expected at m/z 312.3) .
  • IR Spectroscopy : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc-group (C=O ~1680 cm⁻¹) .

Advanced: How can contradictory spectroscopic data (e.g., ambiguous NOE correlations) be resolved for this compound?

Answer:

  • X-ray Crystallography : Definitive assignment of spirocyclic geometry and Boc-group orientation .
  • Dynamic NMR : Study ring-flipping dynamics in the spirocyclic core by variable-temperature experiments (e.g., coalescence temperature analysis) .
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict NOE patterns and compare with experimental data .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Engineering Controls : Ensure local exhaust ventilation and avoid skin/eye contact.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for detailed protocols .

Advanced: What strategies mitigate low yields in spirocyclic ring formation during scale-up?

Answer:

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., Xantphos) to enhance cyclization efficiency .
  • Solvent Selection : High-boiling solvents (toluene, DMF) improve reaction homogeneity at elevated temperatures (80–100°C) .
  • Workflow Adjustments : Use flow chemistry for exothermic steps or integrate in situ Boc protection to reduce intermediate isolation .

Basic: How is the Boc group removed under mild conditions without degrading the spirocyclic core?

Answer:

  • Acidic Deprotection : Treat with TFA/DCM (1:4 v/v) for 2–4 hours at 0°C. Neutralize with cold NaHCO₃ to minimize acid-induced ring-opening .
  • Alternative Methods : Use HCl/dioxane (4 M) for shorter reaction times (<1 hour) with comparable efficiency .

Advanced: How does the 5-oxaspiro[2.4]heptane motif influence biological activity in drug discovery?

Answer:

  • Conformational Rigidity : Enhances target binding specificity (e.g., protease inhibitors) by reducing entropic penalties .
  • Metabolic Stability : The ether oxygen in the oxolane ring improves resistance to oxidative degradation compared to all-carbon spirocycles .
  • Case Study : Derivatives of this scaffold show promise as β-lactamase inhibitors due to spatial mimicry of penicillin-binding proteins .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pair : Ethyl acetate/hexane (3:7 v/v) at −20°C yields high-purity crystals.
  • Antisolvent Method : Add cold diethyl ether to a DCM solution for rapid precipitation .

Advanced: How to address discrepancies in reported melting points for this compound?

Answer:

  • Purity Analysis : Verify via DSC (Differential Scanning Calorimetry) to distinguish melting points from decomposition events .
  • Polymorphism Screening : Recrystallize from multiple solvents (e.g., MeOH, THF) to identify stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.